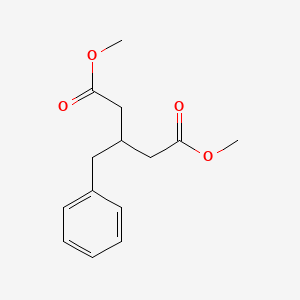

Dimethyl 3-benzylpentanedioate

Description

These compounds are typically synthesized via esterification or substitution reactions and are used in organic synthesis, pharmaceuticals, and materials science .

Propriétés

IUPAC Name |

dimethyl 3-benzylpentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-17-13(15)9-12(10-14(16)18-2)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNRVENICJPJHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC1=CC=CC=C1)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556782 | |

| Record name | Dimethyl 3-benzylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91478-80-7 | |

| Record name | Dimethyl 3-benzylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl 3-benzylpentanedioate can be synthesized through the esterification of 3-benzylpentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of dimethyl 3-benzylpentanedioate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the esterification process.

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl 3-benzylpentanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.

Major Products

Oxidation: 3-benzylpentanedioic acid.

Reduction: 3-benzylpentanediol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Dimethyl 3-benzylpentanedioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.

Industry: Used in the production of polymers, resins, and other materials.

Mécanisme D'action

The mechanism of action of dimethyl 3-benzylpentanedioate involves its interaction with various molecular targets depending on the specific reaction or application. For example, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol.

Comparaison Avec Des Composés Similaires

Dimethyl 3-Phenylpentanedioate

- Structure : Features a phenyl group (–C₆H₅) at the 3-position instead of a benzyl group.

- Crystallography : Single-crystal X-ray analysis () reveals a planar ester backbone with a mean C–C bond length of 0.002 Å and an R factor of 0.038, indicating high structural precision.

- Synthesis : Prepared from benzaldehyde via condensation and esterification ().

- Applications: Likely used as a monomer or intermediate in polymer chemistry due to its rigid aromatic substituent .

Dimethyl 3-Methylpentanedioate

Dibutyl 3-Methylpentanedioate

Dimethyl 3-(Cyanomethylidene)pentanedioate

- Structure: A cyano-substituted methylidene group (–CH=C(CN)–) at the 3-position ().

- Reactivity: The electron-withdrawing cyano group enhances electrophilic character, making it reactive in Michael addition or cycloaddition reactions.

- Applications: Potential intermediate in pharmaceutical synthesis (e.g., nitrile-containing drugs) .

Comparative Data Table

Key Research Findings

- Substituent Effects: Aromatic vs. Aliphatic: Benzyl and phenyl groups () enhance thermal stability and rigidity compared to methyl or butyl groups. Electron-Withdrawing Groups: Cyanomethylidene () increases reactivity toward nucleophiles, enabling diverse synthetic applications.

- Ester Chain Length :

Activité Biologique

Dimethyl 3-benzylpentanedioate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H16O4

- Molecular Weight : 236.27 g/mol

- CAS Number : 105-56-6

Dimethyl 3-benzylpentanedioate is characterized by its ester functional groups and a benzyl moiety, which may contribute to its biological interactions.

Biological Activity

Dimethyl 3-benzylpentanedioate exhibits a range of biological activities, which can be summarized as follows:

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections caused by bacteria and fungi.

- Anti-inflammatory Effects : Studies suggest that dimethyl 3-benzylpentanedioate may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

- Analgesic Properties : The compound has shown promise in pain relief applications, possibly by modulating pain pathways in the nervous system.

The mechanisms through which dimethyl 3-benzylpentanedioate exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

- Receptor Modulation : Interaction with various receptors may alter signaling pathways associated with pain and inflammation.

Research Findings and Case Studies

-

Antimicrobial Study :

- A study conducted on various bacterial strains demonstrated that dimethyl 3-benzylpentanedioate inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory Research :

- In vitro studies showed that the compound reduced the secretion of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

-

Analgesic Evaluation :

- In a mouse model of acute pain, administration of dimethyl 3-benzylpentanedioate resulted in a significant reduction in pain response compared to control groups, suggesting its potential utility in pain management.

Data Table: Summary of Biological Activities

Q & A

Q. What experimental design strategies are optimal for synthesizing dimethyl 3-benzylpentanedioate with high purity and yield?

To optimize synthesis, employ factorial design to evaluate critical variables such as reaction temperature, catalyst concentration, and solvent polarity. For example, a 2³ factorial design can systematically test interactions between these factors . Post-reaction, validate purity using HPLC (High-Performance Liquid Chromatography) coupled with mass spectrometry to confirm molecular structure and detect byproducts . A table for parameter optimization might include:

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Catalyst (mol%) | 0.5 | 2.0 |

| Solvent Polarity | Toluene | DMF |

Q. What spectroscopic and chromatographic methods are most effective for characterizing dimethyl 3-benzylpentanedioate?

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the ester groups and benzyl substitution pattern. Compare chemical shifts with analogous compounds (e.g., dimethyl glutarate derivatives) .

- FT-IR : Identify ester carbonyl stretches (~1740 cm⁻¹) and aromatic C-H bending (~700 cm⁻¹) .

- GC-MS : Quantify purity and detect volatile impurities under optimized ionization conditions .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies using ICH guidelines:

Q. What safety protocols are critical when handling dimethyl 3-benzylpentanedioate in laboratory settings?

- Use PPE (gloves, goggles, lab coats) to avoid dermal contact.

- Conduct reactions in a fume hood to minimize inhalation risks.

- Neutralize waste with aqueous sodium bicarbonate before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictory data in kinetic studies of dimethyl 3-benzylpentanedioate hydrolysis be resolved?

Q. What computational tools are recommended for predicting the compound’s reactivity in novel synthetic pathways?

- Density Functional Theory (DFT) : Calculate reaction barriers for esterification or benzyl-group functionalization.

- COMSOL Multiphysics : Simulate mass transfer limitations in heterogeneous catalysis .

- Machine Learning : Train models on existing reaction databases to predict optimal conditions for C-C bond formation .

Q. How can interdisciplinary approaches enhance applications of dimethyl 3-benzylpentanedioate in drug delivery systems?

Q. What methodologies address challenges in scaling up dimethyl 3-benzylpentanedioate synthesis while minimizing waste?

Q. How can researchers investigate the compound’s potential as a substrate for enzymatic transformations?

Q. What strategies reconcile discrepancies between theoretical predictions and experimental outcomes in benzyl-group functionalization?

- Validate computational models with in-situ FT-IR to monitor intermediate formation.

- Apply statistical error analysis to identify systematic biases in DFT calculations (e.g., solvent effects) .

Methodological Frameworks

- Data Contradiction Analysis : Use Bayesian inference to weigh evidence from conflicting studies, incorporating prior knowledge about reaction mechanisms .

- Interdisciplinary Integration : Combine synthetic chemistry with cheminformatics to design derivatives with tailored properties (e.g., logP, solubility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.